molecular formula C10H12O4 B150280 Methyl 2-(4-hydroxyphenoxy)propanoate CAS No. 60075-04-9

Methyl 2-(4-hydroxyphenoxy)propanoate

Cat. No. B150280
Key on ui cas rn: 60075-04-9
M. Wt: 196.2 g/mol
InChI Key: UUYSCNGPNOYZMC-UHFFFAOYSA-N
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Patent
US05886209

Procedure details

Into a mixture of 191 g (1 mol) of 2-(4-hydroxyphenoxy)propionic acid, moist (5% of H2O content), and 160 g (5 mol) of methanol there was blown in 0.73 g (0.02 mol) of hydrogen chloride and the mixture was caused to react and purified in a manner similar to that described in example 1. There were obtained 196 g (100%) [content: 99,7%] of methyl 2-(4-hydroxyphenoxy)propionate (chloride value: 34 ppm; organic chlorine: <10 ppm, other impurities: <0,1%, [hydroxyphenoxypropionic acid not detectable]).
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:14]O>Cl.O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:11])[C:8]([O:10][CH3:14])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
191 g
Type
reactant
Smiles
OC1=CC=C(OC(C(=O)O)C)C=C1
Name
Quantity
160 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.73 g
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
purified in a manner similar to

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 196 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05886209

Procedure details

Into a mixture of 191 g (1 mol) of 2-(4-hydroxyphenoxy)propionic acid, moist (5% of H2O content), and 160 g (5 mol) of methanol there was blown in 0.73 g (0.02 mol) of hydrogen chloride and the mixture was caused to react and purified in a manner similar to that described in example 1. There were obtained 196 g (100%) [content: 99,7%] of methyl 2-(4-hydroxyphenoxy)propionate (chloride value: 34 ppm; organic chlorine: <10 ppm, other impurities: <0,1%, [hydroxyphenoxypropionic acid not detectable]).
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:14]O>Cl.O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:11])[C:8]([O:10][CH3:14])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
191 g
Type
reactant
Smiles
OC1=CC=C(OC(C(=O)O)C)C=C1
Name
Quantity
160 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.73 g
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
purified in a manner similar to

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 196 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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